molecular formula C17H17N3O3S B2506867 N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396869-20-7

N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2506867
CAS No.: 1396869-20-7
M. Wt: 343.4
InChI Key: WNGJFAMYKKTOPR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives The compound , "N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide," and its derivatives have been the subject of extensive research, focusing on their synthesis using both traditional and modern techniques. Notably, compounds like 4-methyl-2,3,6,7-tetra-hydroisothiazolo[5,4-b]-pyridine-3,6-dione and others have been synthesized through methods including conventional chemical synthesis and microwave-assisted techniques, offering higher yields in shorter times (Youssef, Azab, & Youssef, 2012).

Biological and Antimicrobial Activities Several studies have investigated the biological and antimicrobial properties of these compounds. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides exhibited notable antimicrobial activity, highlighting their potential in medical applications (Gein et al., 2015; Владимир Леонидович Гейн et al., 2015). Other derivatives, such as pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine, have also shown promising antimicrobial activities, underlining the chemical versatility and potential pharmacological importance of these compounds (Akbari et al., 2008; Sayed et al., 2006).

Chemical Structures and Crystallography In-depth structural analyses have been performed on related compounds, providing valuable insights into their chemical characteristics and interactions. For instance, the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide revealed intricate intramolecular hydrogen bonds and conformations, contributing to our understanding of their chemical behavior and potential applications (Siddiqui et al., 2008).

Properties

IUPAC Name

N-(4-acetylphenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-7-18-17-20(16(10)23)8-13(9-24-17)15(22)19-14-5-3-12(4-6-14)11(2)21/h3-7,13H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGJFAMYKKTOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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